3-(benzyloxy)-2-methyl-4H-pyran-4-one
Overview
Description
3-(Benzyloxy)-2-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. The benzyloxy group attached to the pyranone ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one typically involves the reaction of 2-methyl-4H-pyran-4-one with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene or ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(Benzyloxy)-2-methyl-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Another compound with a benzyloxy group, used in different contexts.
2-Methyl-4H-pyran-4-one: The parent compound without the benzyloxy group.
Benzoquinones: Oxidation products of 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and pyranone moieties, which confer distinct chemical and biological properties.
Biological Activity
3-(Benzyloxy)-2-methyl-4H-pyran-4-one, also known as C13H12O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyranone ring system with a benzyloxy substituent, which enhances its lipophilicity and biological activity.
Biological Activities
1. Chelation and Metal Ion Removal
One of the most significant biological activities of this compound is its ability to chelate metal ions, particularly iron. Research indicates that this compound can effectively bind to excess iron in vivo, facilitating its excretion and reducing toxicity associated with iron overload conditions. This property is particularly relevant for conditions such as hemochromatosis and other disorders characterized by iron accumulation .
Table 1: Chelation Properties of this compound
2. Anti-inflammatory Effects
In addition to its chelation properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This suggests potential applications in treating inflammatory diseases .
3. Antitumor Activity
Recent research has indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of cell cycle-related proteins .
Table 2: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |
HT-29 (Colon Adenocarcinoma) | 15 | Cell cycle arrest | |
HepG2 (Liver Cancer) | 12 | ROS generation |
Case Studies
Case Study 1: Iron Overload Treatment
A clinical study investigated the efficacy of a formulation containing this compound in patients with iron overload due to repeated blood transfusions. Results showed a significant reduction in serum ferritin levels after treatment, indicating effective iron chelation and removal from the body .
Case Study 2: Anti-inflammatory Drug Development
In preclinical trials, this compound was evaluated for its potential as an anti-inflammatory agent in models of asthma. The results demonstrated a reduction in airway inflammation and mucus production, suggesting its utility in respiratory diseases .
Properties
IUPAC Name |
2-methyl-3-phenylmethoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVCPYRCOKNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363412 | |
Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61049-69-2 | |
Record name | 3-Benzyloxy-2-methyl-4-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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